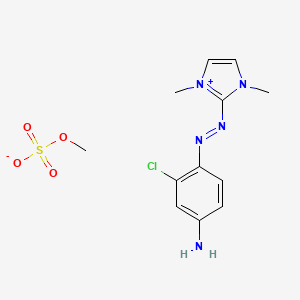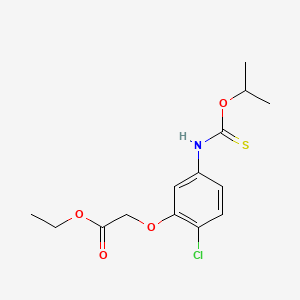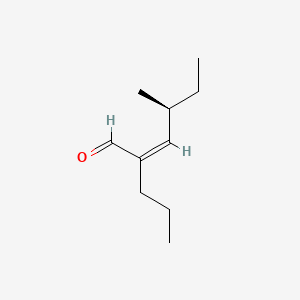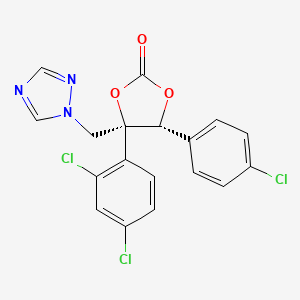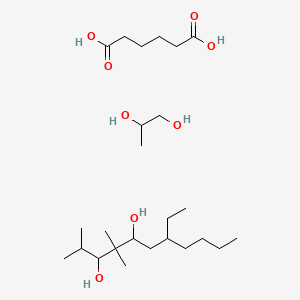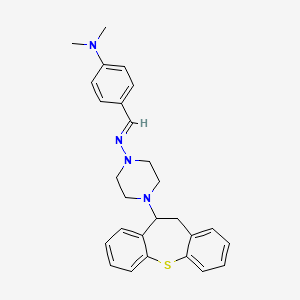
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- is an organic compound with a unique structure that includes a six-membered ring with two oxygen atoms at the 1- and 3-positions. This compound is part of the dioxane family, known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: NaH, LDA, RLi
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- 1,3-Dioxane
- 1,4-Dioxane
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
Comparison: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike 1,4-dioxane, which is more commercially valuable, this compound has specialized applications in research and industry . Meldrum’s acid, another similar compound, is known for its use in organic synthesis but differs in its structural and functional characteristics .
Properties
CAS No. |
72845-83-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethyl-2-[(1E,3E)-penta-1,3-dienyl]-1,3-dioxane |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h4-7,10H,8-9H2,1-3H3/b5-4+,7-6+ |
InChI Key |
AKVZAXRCLMGZRL-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/C1OCC(CO1)(C)C |
Canonical SMILES |
CC=CC=CC1OCC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



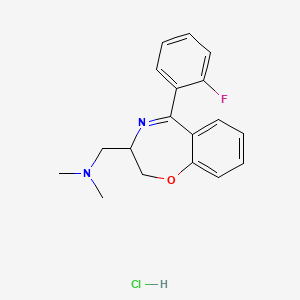
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)


